molecular formula C5H8ClN3O2 B14259997 Methyl 4-azido-3-chlorobutanoate CAS No. 185043-85-0

Methyl 4-azido-3-chlorobutanoate

Cat. No.: B14259997
CAS No.: 185043-85-0
M. Wt: 177.59 g/mol
InChI Key: UNUQVRMSELCKMU-UHFFFAOYSA-N
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Description

Methyl 4-azido-3-chlorobutanoate: is an organic compound with the molecular formula C5H8ClN3O2 It is a member of the azido compounds, which are known for their high reactivity due to the presence of the azide group (-N3)

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-azido-3-chlorobutanoate can be synthesized through a multi-step process involving the introduction of the azide group into a chlorinated butanoate precursor. One common method involves the reaction of methyl 4-chlorobutanoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-azido-3-chlorobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of methyl 4-azido-3-chlorobutanoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The azide group can also be reduced to an amine, which can then participate in further chemical reactions .

Properties

CAS No.

185043-85-0

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

methyl 4-azido-3-chlorobutanoate

InChI

InChI=1S/C5H8ClN3O2/c1-11-5(10)2-4(6)3-8-9-7/h4H,2-3H2,1H3

InChI Key

UNUQVRMSELCKMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN=[N+]=[N-])Cl

Origin of Product

United States

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